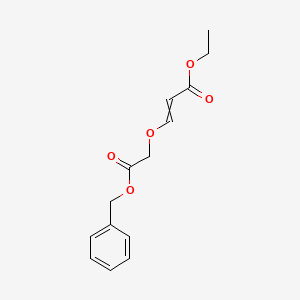
(E)-Ethyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Ethyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl group, a benzyloxy group, and an acrylate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate typically involves the esterification of 3-(2-(benzyloxy)-2-oxoethoxy)acrylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to achieve high conversion rates. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acrylate moiety can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Ethyl 3-(2-(benzyloxy)-2-hydroxyethoxy)acrylate.
Substitution: Various substituted acrylates depending on the nucleophile used.
Scientific Research Applications
(E)-Ethyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a prodrug that can release active pharmaceutical ingredients upon metabolic activation.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate involves its hydrolysis under physiological conditions to release the active benzyloxy compound. The molecular targets and pathways involved depend on the specific application and the nature of the active compound released. For instance, in drug delivery, the hydrolysis product may interact with specific enzymes or receptors to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(2-hydroxy-2-oxoethoxy)acrylate: Lacks the benzyloxy group, making it less hydrophobic.
Methyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and solubility.
Propyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate: Contains a propyl group, which may influence its steric properties and reactivity.
Uniqueness
(E)-Ethyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the benzyloxy group enhances its hydrophobicity and potential interactions with biological membranes, making it a valuable compound in drug delivery and other applications.
Properties
Molecular Formula |
C14H16O5 |
|---|---|
Molecular Weight |
264.27 g/mol |
IUPAC Name |
ethyl 3-(2-oxo-2-phenylmethoxyethoxy)prop-2-enoate |
InChI |
InChI=1S/C14H16O5/c1-2-18-13(15)8-9-17-11-14(16)19-10-12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3 |
InChI Key |
MKVANPRYMJDUQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=COCC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B14786672.png)
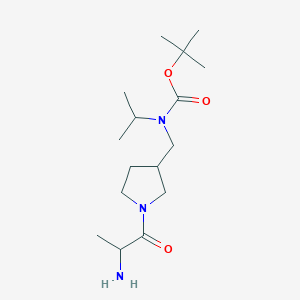
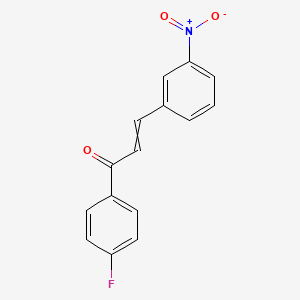
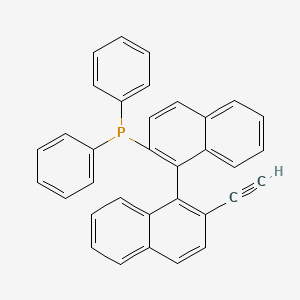
![[(7R)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate](/img/structure/B14786688.png)
![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate](/img/structure/B14786697.png)
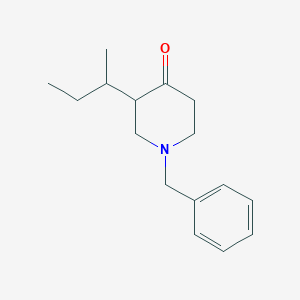
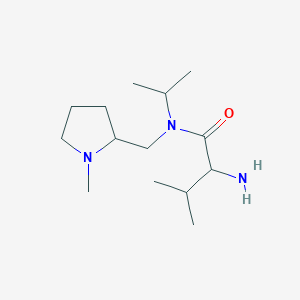
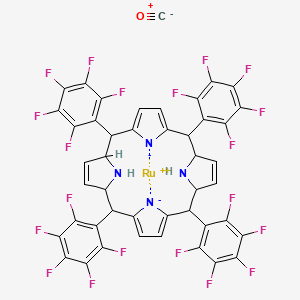
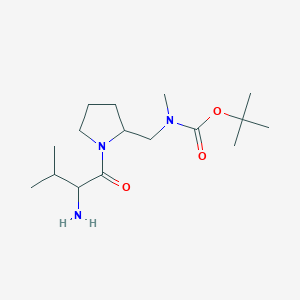
![1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline;2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid](/img/structure/B14786748.png)
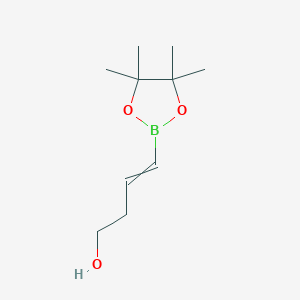
![4-amino-1-[(3R)-1-[(tert-butoxy)carbonyl]piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B14786758.png)

